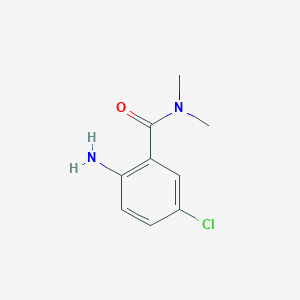

2-Amino-5-chloro-n,n-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-5-chloro-n,n-dimethylbenzamide” is a synthetic compound with the CAS Number: 56042-83-2 . It has a molecular weight of 198.65 .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the oxidation under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate to generate benzoic acid . This is followed by a substitution reaction with chlorine gas to generate 3,5-dichlorobenzoic acid . A shielding reagent is used to shield off 5-chlorine, and a Grignard reagent is used to carry out methyl substitution on the 5-chlorine to generate 3-methyl-5-chlorobenzoic acid . The 3-methyl-5-chlorobenzoic acid and nitric acid undergo nitro-substitution under the catalytic action of concentrated sulfuric acid to generate 2-nitro-3-methyl-5-chlorobenzoic acid . This is followed by catalytic hydrogenation to reduce the nitro group into an amino group . Finally, a reaction under the actions of N,N’-diisopropylcarbodiimide and 1-hydroxybenztriazole yields an intermediate, which reacts with methylamine to obtain the 2-amino-5-chloro-N,3-dimethylbenzamide .Molecular Structure Analysis

The molecular structure of “2-Amino-5-chloro-n,n-dimethylbenzamide” is represented by the linear formula: C9 H11 Cl N2 O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Amino-5-chloro-n,n-dimethylbenzamide” include oxidation, substitution, shielding, methyl substitution, nitro-substitution, catalytic hydrogenation, and reaction with N,N’-diisopropylcarbodiimide and 1-hydroxybenztriazole .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 198.65 .Aplicaciones Científicas De Investigación

Organic Chemical Synthesis

2-Amino-5-chloro-n,n-dimethylbenzamide is used in the field of organic chemical synthesis . It is synthesized through a series of reactions including oxidation, substitution, shielding, methyl substitution, nitro-substitution, catalytic hydrogenation, and reaction with methylamine . The method is simple to operate and enhances the synthesis yield to 92% or above .

Insecticide Production

Compounds prepared from 2-Amino-5-chloro-n,n-dimethylbenzamide are useful for the preparation of certain anthranilamide compounds that are of interest as insecticides . For example, the insecticides chlorantraniliprole and cyantraniliprole can be synthesized from these compounds .

Propiedades

IUPAC Name |

2-amino-5-chloro-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTKTZUWGKFUIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298016 |

Source

|

| Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chloro-n,n-dimethylbenzamide | |

CAS RN |

56042-83-2 |

Source

|

| Record name | NSC120273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.